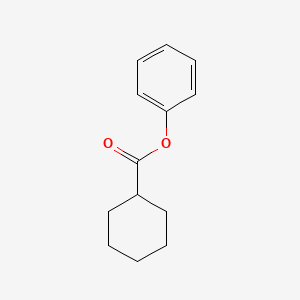

Phenyl cyclohexanecarboxylate

説明

Contextualization within Ester Chemistry Research

Esters are a fundamental class of organic compounds, recognized for their presence in natural products and their wide-ranging applications, including in fragrances, solvents, and pharmaceuticals. ontosight.ai Phenyl cyclohexanecarboxylate (B1212342), with its distinct structure combining a cyclohexane (B81311) ring and a phenyl group attached to the carboxylate moiety, serves as an interesting subject for studying the influence of these bulky groups on ester properties and reactivity. ontosight.ainih.gov The synthesis of esters is a core topic in organic chemistry, with methods like Fischer-Speier esterification being classic examples. whiterose.ac.uknumberanalytics.com This process typically involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. whiterose.ac.uknumberanalytics.com Research into phenyl cyclohexanecarboxylate and its derivatives contributes to the broader understanding of esterification mechanisms and the development of new synthetic methodologies. ontosight.aiwhiterose.ac.uk

Significance in Contemporary Organic Synthesis and Materials Science Research

The significance of this compound extends to its role as a building block in the synthesis of more complex molecules. scbt.comontosight.ai Its derivatives have been investigated for various applications, highlighting the versatility of the cyclohexanecarboxylate scaffold. In materials science, for instance, certain substituted phenyl cyclohexanecarboxylates have been studied for their liquid crystalline properties. tandfonline.comtandfonline.comacs.org The replacement of a benzene (B151609) ring with a cyclohexane ring in liquid crystal molecules has been shown to affect their thermal stability and dielectric properties. tandfonline.com Furthermore, the general class of cyclohexanecarboxylic acid derivatives is of interest in the development of new polymers and plasticizers. researchgate.netgoogle.com

Overview of Prior Academic Investigations

Previous academic studies on this compound and related compounds have covered a range of topics. The synthesis of various substituted phenyl cyclohexanecarboxylates has been a primary focus, often with the goal of investigating their physical properties, such as in the context of liquid crystal research. tandfonline.comtandfonline.com For example, studies have described the synthesis of 4-alkoxymethylene-substituted-phenyl 4'-alkylcyclohexanecarboxylates and compared their properties to their 4-alkoxy-substituted counterparts. tandfonline.com The synthesis of trisubstituted aryl cyclohexanecarboxylates has also been explored for potential applications in designing new molecular scaffolds. scirp.org Thermochemical properties, such as the enthalpies of vaporization, have also been a subject of investigation for related compounds like cyclohexanecarboxylic acid cyclohexyl ester. researchgate.net

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound is aimed at further elucidating its properties and expanding its applications. A key objective is the development of more efficient and environmentally friendly synthesis methods. whiterose.ac.uk This includes exploring novel catalytic systems for esterification and other reactions involving the cyclohexanecarboxylate core. researchgate.netgoogle.com Another area of focus is the systematic investigation of the structure-property relationships in its derivatives, particularly for applications in materials science. nih.gov This involves synthesizing new derivatives with tailored functionalities and characterizing their physical and chemical properties in detail. Computational chemistry and in silico docking studies are also being employed to understand the binding of such compounds to biological targets, which could open up new avenues in medicinal chemistry. mdpi.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | nih.gov |

| Molecular Weight | 204.26 g/mol | nih.govechemi.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 3954-12-9 | nih.govechemi.com |

| Topological Polar Surface Area | 26.3 Ų | nih.govechemi.com |

| Complexity | 201 | nih.govechemi.com |

| Hydrogen Bond Acceptor Count | 2 | echemi.com |

| Rotatable Bond Count | 3 | echemi.com |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods in organic chemistry.

Fischer-Speier Esterification

A primary route for synthesizing this compound is the Fischer-Speier esterification. whiterose.ac.uk This method involves the reaction of cyclohexanecarboxylic acid with phenol (B47542) in the presence of an acid catalyst. numberanalytics.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to remove the water formed during the reaction. masterorganicchemistry.com

Other Synthetic Routes

Alternative methods for the synthesis of phenyl esters include the reaction of an acid chloride with a phenol. numberanalytics.com In the context of this compound, this would involve reacting cyclohexanecarbonyl chloride with phenol. google.com This method is often efficient and can proceed under mild conditions. numberanalytics.com Catalytic methods for the synthesis of related esters, such as cyclohexyl cyclohexanecarboxylate from cyclohexanol (B46403) and carbon monoxide, have also been investigated, suggesting potential avenues for the synthesis of this compound. researchgate.net

Applications in Organic Synthesis

This compound and its derivatives serve as valuable intermediates in organic synthesis.

Building Block for Complex Molecules

The cyclohexanecarboxylate scaffold is a useful building block for the construction of more complex molecular architectures. scbt.comontosight.ai For example, derivatives of cyclohexanecarboxylic acid have been used in the synthesis of compounds with potential biological activity. ontosight.aiontosight.ai The phenyl ester group can be a site for further chemical transformations.

Use in Asymmetric Synthesis

Chiral derivatives of cyclohexanecarboxylic acid have been employed as auxiliaries in asymmetric synthesis. For instance, 1-amino-2-phenyl-1-cyclohexanecarboxylic acids have been used as chiral auxiliaries in asymmetric Diels-Alder reactions. unirioja.es

Applications in Materials Science

The structural features of this compound make it and its derivatives interesting candidates for applications in materials science.

Liquid Crystals

Substituted phenyl cyclohexanecarboxylates have been extensively studied for their liquid crystalline properties. tandfonline.comtandfonline.comacs.org The presence of the cyclohexane ring in place of a benzene ring can influence the mesomorphic properties, such as the nematic thermal stability and dielectric constants. tandfonline.com Mixtures containing phenyl cyclohexane and cyclohexane carboxylate moieties are components of some commercial liquid crystal mixtures. researchgate.nettandfonline.com

Polymers and Plasticizers

Cyclohexanecarboxylic acid esters, in general, are utilized as plasticizers for polymers like PVC. researchgate.net Derivatives of cyclohexanecarboxylic acid are also considered for the development of new polymers. google.com The properties of polymers can be tuned by incorporating different ester functionalities, and the this compound structure could impart specific characteristics.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques.

| Spectroscopic Data |

| ¹³C NMR Spectra |

| Mass Spectrometry (GC-MS) |

| Infrared (IR) Spectra |

| ¹H NMR Spectra |

Note: Specific peak values and detailed spectra can be found in spectral databases such as SpectraBase and the NIST Mass Spectrometry Data Center. nih.gov

Structure

3D Structure

特性

CAS番号 |

3954-12-9 |

|---|---|

分子式 |

C13H16O2 |

分子量 |

204.26 g/mol |

IUPAC名 |

phenyl cyclohexanecarboxylate |

InChI |

InChI=1S/C13H16O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2 |

InChIキー |

OPYYWWIJPHKUDZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2 |

正規SMILES |

C1CCC(CC1)C(=O)OC2=CC=CC=C2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Phenyl Cyclohexanecarboxylate and Analogues

Esterification Reaction Pathways and Optimization

Esterification, the core process for forming phenyl cyclohexanecarboxylate (B1212342), involves the reaction of a carboxylic acid (or its derivative) with an alcohol (or its derivative). The choice of method depends on factors such as substrate sensitivity, desired purity, and process scale.

Acid-catalyzed esterification, commonly known as Fischer-Speier esterification, is a foundational method for synthesizing esters. This equilibrium-controlled process involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the synthesis of phenyl cyclohexanecarboxylate, this involves the direct reaction of cyclohexanecarboxylic acid and phenol (B47542).

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol (phenol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com To drive the equilibrium towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus. youtube.com

Various acid catalysts can be employed, each with specific advantages. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, newer catalytic systems have been developed to improve efficiency and simplify workup. For instance, a catalyst system combining a borate (B1201080) compound (like boric acid) and sulfuric acid has been shown to be effective for the direct esterification of phenols. google.com Another approach utilizes phosphorous acid as the catalyst, which can produce high-purity phenyl esters with minimal by-products. google.com A combination of Lewis acids, such as anhydrous zinc chloride (ZnCl₂) and a catalytic amount of aluminum chloride (AlCl₃), has also been reported as an efficient method for preparing various phenyl esters. researchgate.net

| Catalyst System | Key Features | Typical Conditions |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Strong protonic acid, inexpensive, and widely used. | Reflux in a solvent with water removal. |

| p-Toluenesulfonic Acid (p-TsOH) | Solid, easier to handle than H₂SO₄, effective catalyst. | Reflux in a non-polar solvent (e.g., toluene) with a Dean-Stark trap. |

| Borate-Sulfuric Acid Complex | Effective for direct esterification of phenols. google.com | Temperatures ranging from 75°C to 285°C. google.com |

| Phosphorous Acid | Produces high-purity esters with good color. google.com | Heating a mixture of the acid and phenol while removing water. google.com |

| ZnCl₂ / AlCl₃ (Lewis Acids) | Efficient, high-yielding combined Lewis acid system. researchgate.net | Reflux in a solvent like ethyl acetate. researchgate.net |

For substrates that are sensitive to the high temperatures and strong acidic conditions of Fischer esterification, carbodiimide-mediated coupling reactions offer a milder alternative. The most common reagent in this class is N,N'-dicyclohexylcarbodiimide (DCC).

In this method, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol (phenol). The reaction is often facilitated by the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent, further accelerating the reaction and suppressing side reactions. The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration. This process, particularly with the inclusion of DMAP, is known as the Steglich esterification.

| Reagent/Catalyst | Role in the Reaction |

|---|---|

| Cyclohexanecarboxylic Acid | Carboxyl group source. |

| Phenol | Hydroxyl group source (nucleophile). |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Coupling agent; activates the carboxylic acid. |

| DMAP (4-Dimethylaminopyridine) | Acyl transfer catalyst; enhances reaction rate and yield. |

| Solvent (e.g., Dichloromethane) | Provides a medium for the reaction. |

Transesterification is the process of converting one ester into another by reacting it with an alcohol, a process often catalyzed by either an acid or a base. wikipedia.org To synthesize this compound, one could react an alkyl cyclohexanecarboxylate (e.g., methyl cyclohexanecarboxylate) with phenol. The reaction equilibrium is typically driven forward by using a large excess of the starting alcohol (phenol) or by removing the alcohol byproduct (e.g., methanol) as it forms. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to Fischer esterification, a strong acid protonates the carbonyl oxygen of the starting ester, making it more electrophilic. masterorganicchemistry.com Phenol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original alcohol group (e.g., methoxy) is eliminated, and deprotonation of the carbonyl yields the new phenyl ester. masterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base, typically an alkoxide, deprotonates the alcohol (phenol) to form a more potent phenoxide nucleophile. wikipedia.org This nucleophile attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate. The elimination of the original alkoxide group yields the final phenyl ester and regenerates the base catalyst. masterorganicchemistry.com

Transesterification is a cornerstone of the polymer industry, particularly in the synthesis of polyesters. wikipedia.org

Modern synthetic methods provide alternative pathways for ester formation that fall under the broad category of alkylation or arylation.

SN2 Reaction of Carboxylates : A classic approach involves the reaction of a carboxylate salt with an alkyl halide via an SN2 mechanism. youtube.com To synthesize this compound, this would theoretically involve reacting sodium cyclohexanecarboxylate with a phenyl halide. However, this reaction is generally inefficient for aryl halides like chlorobenzene (B131634) or bromobenzene (B47551) due to the low reactivity of the sp²-hybridized carbon toward nucleophilic substitution.

Palladium-Catalyzed Cross-Coupling : A more advanced and effective strategy for forming aryl esters is through palladium-catalyzed cross-coupling reactions. This method allows for the direct coupling of a carboxylic acid with an aryl halide or pseudohalide. nagoya-u.ac.jpnih.gov For the synthesis of this compound, this would involve reacting cyclohexanecarboxylic acid with an aryl iodide (e.g., iodobenzene) in the presence of a palladium catalyst and a suitable ligand. nagoya-u.ac.jp This approach tolerates a wide range of functional groups and typically proceeds under milder conditions than traditional methods. nih.gov Recent developments have identified specific palladium-based catalytic systems that significantly accelerate this aryl–O bond-forming esterification reaction. scite.ai

| Component | Example | Function |

|---|---|---|

| Carboxylic Acid | Cyclohexanecarboxylic Acid | Acyl source. |

| Aryl Halide | Iodobenzene | Aryl source. |

| Palladium Catalyst | Pd(OAc)₂ | Facilitates the cross-coupling reaction. |

| Ligand | IBnF (an N-heterocyclic carbene) nih.gov | Stabilizes the catalyst and promotes the reaction. nih.gov |

| Base | K₂CO₃ | Acts as a proton scavenger. |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov In the context of this compound synthesis, this involves utilizing safer solvents, renewable materials, and, crucially, efficient catalytic systems that minimize waste and energy consumption. jddhs.comresearchgate.net

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage in green chemistry is the ease of separation from the reaction mixture, which allows for catalyst recycling and reduces waste from purification steps. researchgate.netdntb.gov.ua

Sulfonated Carbonaceous Materials : These materials are solid acid catalysts that can replace corrosive and difficult-to-remove liquid acids like sulfuric acid in esterification reactions. nih.gov They are often prepared from inexpensive and renewable resources like lignosulfonate, a waste product from the paper industry. nih.govresearchgate.net These catalysts possess sulfonic acid groups (-SO₃H) on a stable carbon matrix, providing strong acidic sites for catalysis. nih.gov Research has demonstrated that sulfonated carbonaceous materials show catalytic activity comparable to commercial resins like Amberlyst-15 in the esterification of cyclohexanecarboxylic acid. nih.govresearchgate.net

| Property | Value |

|---|---|

| Total Acid Group Density | 5.90 mmol/g |

| Sulfonic Acid Group Density | 1.24 mmol/g |

| Catalytic Performance (vs. Amberlyst-15) | Comparable for cyclohexanecarboxylic acid esterification. |

| Thermal Stability | Stable up to 150–200 °C. |

Palladium on Starbon® : Starbon® materials are mesoporous carbons derived from polysaccharides like starch, making them a sustainable support material. When used as a support for metal catalysts, such as palladium, they create a robust and highly active heterogeneous catalyst. While specific literature on using Palladium on Starbon for the synthesis of this compound is not prominent, supported palladium catalysts are widely used in green catalytic processes, including hydrogenation and cross-coupling reactions. google.com The high surface area and tailored pore structure of Starbon can enhance catalyst activity and stability. The use of such a catalyst in palladium-catalyzed esterification (as described in 2.1.4) would represent a significant advancement in green synthesis by combining the efficiency of cross-coupling with the recyclability of a heterogeneous system.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a significant advancement in chemical synthesis, offering considerable improvements over conventional heating methods. nih.gov This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, a process known as dielectric heating. rsc.org For the synthesis of esters like this compound, this method can dramatically reduce reaction times, often from hours to mere minutes, while simultaneously improving reaction yields. nih.gov The rapid and uniform heating provided by microwaves minimizes the formation of side products, leading to a cleaner reaction profile and simplifying subsequent purification steps. ucl.ac.be Researchers have successfully applied microwave irradiation to a wide array of organic reactions, including the synthesis of various heterocyclic scaffolds, demonstrating its broad applicability and efficiency. nih.govuit.no The key advantages of this methodology include high yields in short reaction times, operational simplicity, and adherence to the principles of green chemistry by reducing energy consumption. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 3–6 minutes nih.gov | 1–6 hours nih.gov |

| Typical Yields | Excellent (78–94%) nih.gov | Moderate (69–87%) nih.gov |

| Heating Mechanism | Direct dielectric heating | Conduction and convection |

| Energy Efficiency | High | Low to moderate |

| Side Products | Minimized | More prevalent |

Utilization of Green Solvents (e.g., Cyclopentyl Methyl Ether - CPME)

The selection of a solvent is a critical factor in developing sustainable chemical processes, as solvents contribute significantly to the environmental impact of chemical manufacturing. nih.gov Cyclopentyl methyl ether (CPME) has been identified as a superior green solvent alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and 1,4-dioxane. manufacturingchemist.comsemanticscholar.org CPME exhibits a range of desirable properties, including low toxicity, a high boiling point (106°C), and a low melting point (below -140°C), making it suitable for a wide temperature range. manufacturingchemist.commdpi.com Its high hydrophobicity and stability under both acidic and basic conditions are particularly advantageous in esterification and workup procedures. manufacturingchemist.commdpi.com Unlike THF, which is miscible with water, CPME's immiscibility facilitates easy separation from aqueous phases, reducing the generation of wastewater. manufacturingchemist.com Furthermore, CPME shows a significantly lower tendency to form explosive peroxides compared to other ether solvents, enhancing operational safety. manufacturingchemist.commdpi.com These characteristics, combined with its successful application in various catalytic and organometallic reactions, position CPME as an eco-friendly and efficient medium for the synthesis of this compound. nih.govnih.gov

Table 2: Physical and Environmental Properties of CPME vs. Traditional Ethers

| Property | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |

|---|---|---|---|

| Boiling Point | 106°C manufacturingchemist.com | 66°C | 34.6°C |

| Melting Point | < -140°C manufacturingchemist.com | -108.4°C | -116.3°C |

| Water Miscibility | Low manufacturingchemist.com | High manufacturingchemist.com | Low |

| Peroxide Formation | Very Low manufacturingchemist.com | High | High |

| Stability | High (acidic & basic) manufacturingchemist.com | Low (acidic) | Moderate |

| Green Classification | Recommended Green Solvent nih.govnih.gov | Hazardous | Hazardous |

Atom Economy and E-factor Analysis in Synthetic Route Assessment

Green chemistry principles are essential for evaluating and designing environmentally benign synthetic processes. jocpr.com Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwiley-vch.de The ideal atom economy is 100%, signifying that all atoms from the starting materials are found in the final product, with no waste generated. rsc.org Addition reactions, such as cycloadditions, are classic examples of highly atom-economical processes. jocpr.comnih.gov

The Environmental Factor (E-factor), developed by Roger Sheldon, provides a complementary metric by quantifying the total mass of waste produced per kilogram of product. wiley-vch.denih.gov A lower E-factor indicates a more environmentally friendly process with less waste generation. rsc.org The E-factor increases significantly from bulk chemicals to fine chemicals and pharmaceuticals, often due to the use of multi-step syntheses and stoichiometric reagents. wiley-vch.de Together, atom economy and the E-factor are crucial tools for assessing the sustainability of a synthetic route to this compound, guiding chemists to select pathways that maximize efficiency and minimize environmental impact. nih.gov

Table 3: Green Chemistry Metrics for Synthetic Efficiency

| Metric | Formula | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (%) | (MW of product / MW of all reactants) x 100 jocpr.com | 100% rsc.org | Measures how efficiently reactants are converted to product. |

| E-Factor | Total Mass of Waste / Mass of Product nih.gov | 0 | Quantifies the amount of waste generated. |

| Reaction Mass Efficiency (%) | (Mass of isolated product / Total mass of reactants) x 100 rsc.org | 100% | A comprehensive measure including yield and stoichiometry. nih.gov |

Multi-Step Synthetic Sequences Incorporating Cyclohexanecarboxylate Moieties

Diels-Alder Reaction in Cyclohexane (B81311) Ring Construction

The Diels-Alder reaction is a powerful and widely applied tool for the construction of six-membered rings, making it a cornerstone in the synthesis of cyclohexanecarboxylate precursors. wikipedia.org This reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as a dienophile, to form a substituted cyclohexene (B86901). taylorandfrancis.compraxilabs.com First described by Otto Diels and Kurt Alder, this concerted, pericyclic reaction proceeds through a single transition state, allowing for excellent control over regio- and stereochemical outcomes. wikipedia.orglibretexts.org The formation of two new carbon-carbon bonds in a single, highly atom-economical step makes it an exceptionally efficient method for introducing chemical complexity. wikipedia.org The reaction's reliability and stereospecificity, where the stereochemistry of the reactants is preserved in the product, are key advantages in targeted synthesis. libretexts.orgslideshare.net By choosing appropriate dienes and dienophiles, a variety of substituted cyclohexene rings can be synthesized, which serve as direct precursors to the cyclohexane core of the target molecule. praxilabs.com

Hydrogenation Methodologies for Unsaturated Precursors

Following the construction of a cyclohexene ring via the Diels-Alder reaction, a hydrogenation step is necessary to produce the saturated cyclohexane ring characteristic of this compound. The selective hydrogenation of the carbon-carbon double bond in the unsaturated precursor is a widely used transformation in organic synthesis. chemistryviews.org This is typically achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium, platinum, or rhodium. jocpr.com For instance, rhodium hydride complexes have been shown to be highly effective for the selective hydrogenation of C=C bonds in α,β-unsaturated carbonyl compounds, operating at room temperature with high chemoselectivity and yielding the desired saturated products in excellent yields. chemistryviews.org The choice of catalyst and reaction conditions is crucial to ensure that only the alkene double bond is reduced, leaving other functional groups, such as the ester moiety, intact. This transformation is a critical step in converting the unsaturated intermediates from the Diels-Alder reaction into the final saturated cyclohexanecarboxylate structure.

Chlorination and Friedel-Crafts Acylation for Phenylated Ketones

The Friedel-Crafts acylation is a classic and effective method for attaching an acyl group to an aromatic ring, providing a route to phenylated ketones which are structural analogues of this compound. wikipedia.orgmasterorganicchemistry.com The synthesis involves a two-step sequence. First, the corresponding carboxylic acid, cyclohexanecarboxylic acid, is converted into a more reactive acyl chloride. This chlorination is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

In the second step, the newly formed cyclohexanecarbonyl chloride reacts with an aromatic ring, such as benzene (B151609), in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). ncert.nic.inrsc.org The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring to form the corresponding phenyl cyclohexyl ketone. chemguide.co.uk A key advantage of Friedel-Crafts acylation over alkylation is that the electron-withdrawing nature of the resulting ketone deactivates the aromatic ring, preventing further reactions and polysubstitution. rsc.org

Stereoselective Synthesis of this compound Derivatives

The stereochemical configuration of this compound and its derivatives is a critical determinant of their chemical and biological properties. Consequently, the development of synthetic methodologies that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. This section details advanced strategies for the stereoselective synthesis of these compounds, focusing on enantioselective, diastereoselective, and isomer-specific approaches.

Enantioselective Approaches to Chiral Cyclohexane Ring Systems

The synthesis of enantiomerically pure chiral cyclohexane rings is a foundational challenge in organic chemistry. acs.orgacs.org These chiral scaffolds are essential for building complex molecules, including derivatives of this compound. Enantioselective methods aim to produce one enantiomer of a chiral compound in excess over the other.

One prominent strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction. For instance, cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles have been synthesized and utilized for their highly enantioselective fluorescent recognition of chiral acids. nih.gov The synthesis of these macrocycles begins with a condensation reaction between a chiral diamine, such as (R,R)-cyclohexane-1,2-diamine, and a dialdehyde, followed by reduction. nih.gov This approach creates a chiral cavity capable of selective interaction.

Another powerful technique is the organocatalyzed asymmetric Diels-Alder reaction, which can construct the chiral cyclohexane backbone with high enantioselectivity. This method provides a direct route to enantiomerically enriched building blocks that can be further elaborated into target cyclohexanecarboxylate derivatives. semanticscholar.org

Key Research Findings in Enantioselective Synthesis:

| Method | Chiral Reagent/Catalyst | Key Feature | Application |

| Macrocycle Synthesis | (R,R)-cyclohexane-1,2-diamine | Forms a chiral cavity for selective molecular recognition. nih.gov | Fluorescent sensors for chiral acids. nih.gov |

| Asymmetric Cycloaddition | Chiral Titanium-Vinyl Ketone Complex | Enables stereoselective addition of nucleophiles. nih.gov | Synthesis of cis-cyclopropane products. nih.gov |

| Organocatalysis | Jørgensen-Hayashi organocatalyst | Provides stereocontrolled access to the cyclohexadienal backbone. semanticscholar.org | Synthesis of chiral 1,3-cyclohexadienals. semanticscholar.org |

These enantioselective strategies are crucial for accessing specific stereoisomers of cyclohexane derivatives, which is a prerequisite for synthesizing enantiopure this compound analogues.

Diastereoselective Control in Related Cyclohexanecarboxylate Syntheses

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of cyclohexanecarboxylates, this involves directing the formation of specific diastereomers (e.g., cis/trans relationships between substituents on the ring).

A notable approach involves cascade reactions, such as the inter–intramolecular double Michael strategy, for synthesizing highly functionalized cyclohexanones. beilstein-journals.orgnih.gov This method can proceed with complete diastereoselectivity in many cases, yielding products with well-defined relative stereochemistry. beilstein-journals.org The reaction between curcumins and arylidenemalonates in the presence of a phase transfer catalyst is a prime example, leading to major products in moderate to excellent yields. beilstein-journals.orgnih.gov

Furthermore, pseudo five-component reactions based on diketene (B1670635) have been explored for the diastereoselective synthesis of cyclohexane-1,3-dicarboxamide derivatives. researchgate.net These reactions can generate multiple stereogenic centers in a single step with high diastereoselectivity, as confirmed by X-ray diffraction (XRD) and 2D NMR studies. researchgate.net

Summary of Diastereoselective Synthesis Outcomes:

| Reaction Type | Starting Materials | Key Outcome | Yield | Diastereoselectivity |

| Cascade Michael–Aldol (B89426) | Enones and Michael donors | Synthesis of cyclohexanone (B45756) skeletons. nih.gov | Moderate to Excellent | Complete in most cases. beilstein-journals.org |

| Pseudo Five-Component Reaction | Diketene, aryl amine, cyclic 1,3-diketone, primary amine, aryl aldehyde | Formation of three stereogenic centers. researchgate.net | Good to Excellent | High |

| Organocatalyzed Cycloaddition | β-disubstituted-α,β-unsaturated aldehydes | Access to cyclohexadienal backbone. semanticscholar.org | Not specified | Major diastereomer isolated. semanticscholar.org |

The principles demonstrated in these related syntheses are directly applicable to controlling the diastereoselectivity in the formation of substituted phenyl cyclohexanecarboxylates, allowing for the selective synthesis of specific stereoisomers.

Isomer Specific Synthesis (e.g., cis and trans isomers)

The specific spatial arrangement of the carboxylate group relative to other substituents on the cyclohexane ring (cis or trans isomerism) significantly influences the molecule's shape and reactivity. youtube.com Isomer-specific synthesis aims to selectively produce either the cis or the trans isomer.

Thermodynamic control is a key factor in determining the final ratio of cis and trans isomers. For instance, in studies of dimethyl 1,4-cyclohexanedicarboxylate, treatment with various isomerization catalysts at high temperatures resulted in a thermodynamically controlled equilibrium with approximately 66% of the trans-isomer. researchgate.net This indicates that under certain conditions, one isomer is inherently more stable. In the context of specific liquid-crystalline polyesters, however, a content of 100% trans-isomer was found to be the thermodynamical optimum, demonstrating that the surrounding molecular structure can influence isomeric stability. researchgate.net

Photochemical reactions offer an alternative route for isomer control. A concise and environmentally friendly protocol has been developed for the synthesis of cis- and trans-dihydrochromenones through a photoinduced rearrangement of coumarin (B35378) derivatives. rsc.org This method proceeds smoothly without transition metals and allows for the selective formation of either cis or trans products depending on the structure of the starting material. rsc.org Similarly, cis/trans isomerism in cycloplatinated complexes can be influenced by photochemical irradiation, leading to a variable isomerization to the cis forms. nih.gov

Factors Influencing Cis/Trans Isomer Ratios:

| Factor | Condition | Predominant Isomer | System Studied |

| Thermodynamic Equilibrium | Reflux (ca. 280°C) with catalysts. researchgate.net | ~66% trans | Dimethyl 1,4-cyclohexanedicarboxylate. researchgate.net |

| Thermodynamic Optimum | Synthesis at ca. 300°C. researchgate.net | 100% trans | Polyester from hydroquinone (B1673460) and 1,4-cyclohexanedicarboxylic acid. researchgate.net |

| Photochemical Rearrangement | Irradiation with 313 nm UV light. rsc.org | Cis or Trans (substrate dependent) | 4-phenyl-3-aryl/cyclohexenylcoumarins. rsc.org |

| Photochemical Isomerization | Irradiation in MeCN solution at 298 K. nih.gov | Variable isomerization to cis | Alkynyl/isocyanide cycloplatinated compounds. nih.gov |

By carefully selecting reaction conditions—whether thermal, catalytic, or photochemical—it is possible to direct the synthesis towards a specific desired isomer of this compound or its analogues.

Mechanistic Investigations and Chemical Reactivity of Phenyl Cyclohexanecarboxylate

Reaction Mechanism Elucidation

The reactivity of phenyl cyclohexanecarboxylate (B1212342) is governed by the interplay between its ester functional group, the phenyl ring, and the cyclohexyl moiety. Understanding the mechanisms of its various reactions is crucial for predicting its behavior under different chemical environments.

The nitrosation of phenyl cyclohexanecarboxylate has been investigated to understand its reaction kinetics and mechanism, particularly with nitrosyl hydrogensulfate in a sulfuric acid medium. The reaction follows second-order kinetics, being first-order with respect to both the ester and the nitrosating agent. amanote.com

The proposed mechanism involves the nitrosating agent, likely the nitrosonium ion (NO⁺) or a related species present in the acidic solution, attacking the phenyl ring of the ester. nih.govpatsnap.com The rate of this electrophilic aromatic substitution is influenced by the concentration of sulfuric acid. The reaction is believed to proceed through the formation of a nitroso-ester intermediate. amanote.com The electron-donating character of the ester group, though modest, directs the substitution primarily to the para position of the phenyl ring.

Key research findings on the nitrosation kinetics are summarized below:

| Parameter | Observation | Reference |

| Reaction Order | First-order in this compound | amanote.com |

| First-order in Nitrosyl Hydrogensulfate | amanote.com | |

| Overall Order | Second-order | amanote.com |

| Effect of Acidity | The reaction rate is dependent on the concentration of sulfuric acid. | amanote.com |

| Proposed Mechanism | Electrophilic attack by a nitrosating species (e.g., NO⁺) on the phenyl ring. | amanote.comnih.gov |

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into cyclohexanecarboxylic acid and phenol (B47542). This process can be catalyzed by acids, bases, or enzymes. libretexts.org

Acidic Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires heat and an excess of water. The mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a phenol molecule yield the protonated carboxylic acid, which then loses a proton to give the final cyclohexanecarboxylic acid product. libretexts.orgyoutube.com

Basic Hydrolysis (Saponification): This process is effectively irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.orgresearchgate.net This forms a tetrahedral intermediate from which the phenoxide ion, a good leaving group, is eliminated. The resulting cyclohexanecarboxylic acid is then deprotonated by the strongly basic phenoxide ion (or another hydroxide ion) to form the carboxylate salt and phenol. libretexts.orgepa.gov This reaction is generally faster than acid-catalyzed hydrolysis. viu.ca

Enzymatic Hydrolysis: While specific studies on this compound are not prevalent, esters of this type can be substrates for hydrolytic enzymes such as esterases and lipases. These enzymes provide an alternative reaction pathway with a lower activation energy. The mechanism typically involves an active site, often containing a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate), which facilitates the nucleophilic attack on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate and the release of phenol. This intermediate is then hydrolyzed to release cyclohexanecarboxylic acid and regenerate the free enzyme.

Summary of Hydrolysis Pathways:

| Hydrolysis Type | Catalyst/Reagent | Key Mechanistic Step | Products |

| Acidic | Strong acid (e.g., H₂SO₄, HCl), H₂O | Protonation of carbonyl oxygen, nucleophilic attack by H₂O | Cyclohexanecarboxylic acid, Phenol |

| Basic | Strong base (e.g., NaOH, KOH), H₂O | Nucleophilic attack by OH⁻ on carbonyl carbon | Cyclohexanecarboxylate salt, Phenol |

| Enzymatic | Esterase, Lipase | Formation of an acyl-enzyme intermediate | Cyclohexanecarboxylic acid, Phenol |

The electrochemical oxidation of this compound, particularly at an anode, can lead to the formation of reactive intermediates like radical cations. While direct studies on this specific molecule are limited, analogies can be drawn from the anodic oxidation of similar compounds like phenylacetate (B1230308) and other phenolic derivatives. nih.govrsc.org

The process is believed to initiate with a one-electron transfer from the aromatic ring to the anode, forming a this compound radical cation. The fate of this intermediate is highly dependent on the solvent, supporting electrolyte, and electrode potential. wustl.edu

Two primary pathways for the radical cation are possible:

Radical Pathway: The radical cation can undergo further reactions typical of radicals, such as hydrogen abstraction or coupling.

Cation Pathway: Further oxidation of the radical cation can occur to form a dication, or it can undergo fragmentation or rearrangement to yield a carbocation, which then reacts with nucleophiles present in the medium. rsc.org

For instance, in the anodic oxidation of hindered phenols, a similar initial formation of a phenoxy radical occurs, which can then react with nucleophiles. rsc.org The competition between these radical and cationic pathways is a key determinant of the final product distribution. rsc.org

In the context of anodic oxidation, the adsorption of the substrate and key intermediates onto the electrode surface plays a critical role in determining the reaction's outcome. rsc.org The orientation and binding strength of the adsorbed species can influence the electron transfer rate and steer the reaction toward a specific pathway (radical vs. cation).

For molecules like this compound, the adsorption behavior at the anode (e.g., a platinum electrode) can be complex, involving interactions of both the phenyl ring and the ester group with the surface. It has been proposed for the oxidation of substituted phenylacetate ions that the distribution of products can be rationalized by a scheme that explicitly includes the adsorption of key intermediates. rsc.org This adsorption can stabilize certain intermediates, thereby lowering the activation energy for a particular reaction channel and influencing the competition between the different possible follow-up reactions of the initially formed radical cation.

Chemical Transformations and Derivatizations

The cyclohexyl group of this compound is an alkyl moiety that can undergo oxidation, although it lacks the enhanced reactivity of a benzylic position. libretexts.orglibretexts.org The oxidation of the saturated cycloalkane ring typically requires strong oxidizing agents and can be less selective than the oxidation of more activated positions.

Reaction with strong oxidants like potassium permanganate (B83412) or chromic acid under harsh conditions could potentially lead to the oxidation of the cyclohexyl ring. This process generally proceeds via a radical mechanism, where a hydrogen atom is abstracted from a C-H bond on the ring. The resulting cyclohexyl radical can then react with the oxidant to form alcohols (cyclohexanols) or ketones (cyclohexanone). Further oxidation under vigorous conditions can lead to the cleavage of the C-C bonds within the ring, ultimately yielding dicarboxylic acids, such as adipic acid.

However, a significant challenge in the selective oxidation of the cyclohexyl group is the competing reactivity of the ester functional group. The ester linkage is susceptible to hydrolysis, especially under the acidic or basic conditions often employed for strong oxidation reactions. libretexts.org Therefore, achieving selective oxidation of the alkyl portion without cleaving the ester would likely require carefully chosen reagents that operate under neutral and milder conditions.

Functional Group Interconversions of Ester Linkage

The ester linkage in this compound is a versatile functional group that can be converted into a range of other functionalities through several fundamental organic reactions. fiveable.me These transformations are central to its utility as a synthetic intermediate. Key interconversions include reduction, hydrolysis, and conversion to amides.

Reduction: The ester can be reduced to yield alcohols. Powerful reducing agents like Lithium aluminum hydride (LiAlH4) will cleave the ester to produce two distinct alcohol products: cyclohexylmethanol and phenol. fiveable.me More selective reagents, such as diisobutylaluminum hydride (DIBAL-H), can facilitate the partial reduction of the ester to an aldehyde (cyclohexanecarbaldehyde) at low temperatures. vanderbilt.edu

Hydrolysis: Under either acidic or basic conditions, the ester bond can be cleaved. Acid-catalyzed hydrolysis yields cyclohexanecarboxylic acid and phenol. Saponification, using a base like sodium hydroxide, results in sodium cyclohexanecarboxylate and phenol.

Amidation/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction typically requires heat or catalysis and results in the formation of cyclohexanecarboxamide (B73365) and phenol.

Table 1: Key Functional Group Interconversions of this compound

| Reagent(s) | Product(s) | Transformation Type |

|---|---|---|

| LiAlH4, then H3O+ | Cyclohexylmethanol & Phenol | Full Reduction |

| DIBAL-H, -78°C, then H2O | Cyclohexanecarbaldehyde | Partial Reduction |

| H3O+, Δ | Cyclohexanecarboxylic Acid & Phenol | Acid-Catalyzed Hydrolysis |

| 1. NaOH, H2O, Δ 2. H3O+ | Cyclohexanecarboxylic Acid & Phenol | Base-Mediated Hydrolysis |

Use as Chiral Auxiliaries in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org While this compound itself is achiral, its structural framework is analogous to several successful classes of chiral auxiliaries. For it to function as a chiral auxiliary, a stereocenter must be introduced, typically on the cyclohexane (B81311) ring.

For instance, derivatives such as trans-2-phenyl-1-cyclohexanol (B1200244) have been employed effectively as chiral auxiliaries. wikipedia.org A chiral version of this compound, such as one derived from a chiral cyclohexanol (B46403), could be used to direct stereoselective reactions. The bulky phenyl and cyclohexyl groups can create a biased steric environment, forcing reagents to approach a prochiral substrate from a specific face. After the desired stereoselective transformation (e.g., alkylation, aldol (B89426) reaction, or Diels-Alder reaction), the auxiliary can be cleaved, typically by hydrolysis, releasing the enantiomerically enriched product and allowing for the potential recovery of the auxiliary. wikipedia.orgnih.gov The effectiveness of such an auxiliary would depend on its ability to rigidly orient the substrate and provide a significant energy difference between the diastereomeric transition states. researchgate.net

Ligand Design and Metal Complexation Studies

The design of ligands is crucial for the development of metal complexes with specific catalytic or material properties. ethernet.edu.et this compound possesses several potential coordination sites for metal ions, making it a candidate for ligand design. The primary binding sites are the two oxygen atoms of the ester group: the carbonyl oxygen and the ether oxygen.

The carbonyl oxygen is the more common coordination site due to its greater Lewis basicity. It can act as a monodentate ligand, binding to a single metal center. Alternatively, the ester group can act as a bidentate ligand, chelating a metal ion through both the carbonyl and ether oxygens, although this is less common. Furthermore, the phenyl group's π-electron system can engage in η6-coordination with transition metals like chromium, ruthenium, or osmium. researchgate.net The design of polymetallic complexes could also be explored, where different metal ions coordinate to the ester and the aromatic ring. tamu.edu

Table 2: Potential Coordination Modes of this compound

| Coordination Site(s) | Mode | Metal Ion Type (Examples) |

|---|---|---|

| Carbonyl Oxygen | Monodentate | Hard Lewis acids (e.g., Li+, Mg2+) |

| Carbonyl & Ether Oxygens | Bidentate (Chelating) | Various transition metals |

Studies on Related Cyclohexanecarboxylate Formation Mechanisms

Understanding the formation of the cyclohexanecarboxylate core is fundamental to its synthesis. Key mechanisms involve cyclization and condensation reactions.

Cyclization Pathways of Alicyclic Rings (e.g., Polyketide Biosynthesis Analogues)

The formation of cyclic structures like cyclohexane is a key process in natural product biosynthesis. A prominent example is the cyclization of polyketides, which are complex natural products built from simple carboxylic acid units. nih.gov The biosynthesis of aromatic polyketides involves the folding of a linear poly-β-carbonyl chain, followed by a series of intramolecular aldol or Claisen condensations controlled by specific enzymes (cyclases). scispace.comnih.gov

A biomimetic approach can be envisioned for the synthesis of the cyclohexanecarboxylate ring. A linear precursor, analogous to a polyketide chain, could be designed to undergo a regioselective intramolecular cyclization to form the six-membered ring. nih.govresearchgate.net The folding pattern of the precursor chain would be critical in determining the final ring structure. This strategy emulates the efficiency and selectivity of biosynthetic pathways to construct complex cyclic scaffolds. nih.gov

Condensation Mechanisms of Carbon Units in Ring Formation

In synthetic chemistry, intramolecular condensation reactions are a powerful tool for ring formation. The Dieckmann condensation, which is an intramolecular Claisen condensation, is particularly relevant for the formation of the cyclohexanecarboxylate skeleton. libretexts.org This reaction involves a diester, specifically a 1,7-diester, which cyclizes in the presence of a strong base (e.g., sodium ethoxide) to form a five- or six-membered cyclic β-keto ester. libretexts.orgyoutube.com

The mechanism proceeds through the following steps:

Enolate Formation: The base deprotonates the α-carbon of one ester group to form a nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. libretexts.org

Ring Closure and Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the alkoxide leaving group to form the cyclic β-keto ester. libretexts.org

Deprotonation: The resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction equilibrium toward the product.

Protonation: A final acidic workup step reprotonates the molecule to yield the neutral cyclic β-keto ester.

This β-keto ester can then be further modified (e.g., via decarboxylation) to yield a substituted cyclohexanone (B45756), which is a direct precursor to the cyclohexanecarboxylate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for the structural determination of this compound, offering precise information about the chemical environment of each hydrogen and carbon atom.

High-field ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while coupling constants in the ¹H NMR spectrum reveal the connectivity of protons.

The ¹H NMR spectrum exhibits distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexane ring. The protons on the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm). The methine proton on the cyclohexane ring attached to the carboxylate group (H-1) is significantly deshielded and appears as a multiplet around δ 2.6 ppm. The remaining cyclohexane protons resonate in the upfield region (δ 1.2-2.2 ppm), with axial and equatorial protons showing different chemical shifts due to anisotropic effects.

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most downfield signal, typically appearing around δ 175 ppm. The aromatic carbons resonate in the δ 120-151 ppm range, with the carbon attached to the oxygen (ipso-carbon) appearing most downfield in this group. The aliphatic carbons of the cyclohexane ring, including the methine carbon (C-1), are found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Cyclohexane H-1 (methine) | 2.5 - 2.7 | tt | Carbonyl (C=O) | ~175.0 |

| Cyclohexane H-2, H-6 (ax) | 2.0 - 2.2 | m | Phenyl C-1' (ipso) | ~150.8 |

| Cyclohexane H-2, H-6 (eq) | 1.8 - 2.0 | m | Phenyl C-4' (para) | ~129.5 |

| Cyclohexane H-3, H-5 (ax) | 1.3 - 1.5 | m | Phenyl C-2', C-6' (ortho) | ~125.8 |

| Cyclohexane H-3, H-5 (eq) | 1.6 - 1.8 | m | Phenyl C-3', C-5' (meta) | ~121.7 |

| Cyclohexane H-4 (ax) | 1.2 - 1.4 | m | Cyclohexane C-1 (methine) | ~43.5 |

| Cyclohexane H-4 (eq) | 1.7 - 1.9 | m | Cyclohexane C-2, C-6 | ~29.0 |

| Phenyl H-2', H-6' (ortho) | 7.1 - 7.2 | d | Cyclohexane C-4 | ~25.7 |

| Phenyl H-3', H-5' (meta) | 7.3 - 7.4 | t | Cyclohexane C-3, C-5 | ~25.4 |

| Phenyl H-4' (para) | 7.2 - 7.3 | t |

The cyclohexane ring in this compound is not static but undergoes a rapid "chair-chair" interconversion at room temperature. This dynamic process results in averaged NMR signals for the axial and equatorial protons. Low-temperature NMR spectroscopy is a powerful technique to study this conformational equilibrium. nih.gov

By lowering the temperature, the rate of the chair-chair flip can be slowed down significantly. Below a certain temperature, known as the coalescence temperature, the interconversion becomes slow on the NMR timescale, and separate signals for the two distinct chair conformers can be observed. One conformer has the phenylcarboxylate group in an axial position, while the other has it in an equatorial position.

The relative populations of the two conformers can be determined by integrating their respective signals. This allows for the calculation of the conformational equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) between the axial and equatorial forms, often referred to as the "A-value" for the substituent. For most monosubstituted cyclohexanes, the equatorial conformer is more stable due to reduced steric hindrance. researchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex proton and carbon spectra of this compound and for elucidating its stereochemistry.

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orglibretexts.org In this compound, a COSY spectrum would show cross-peaks connecting the methine proton (H-1) to the adjacent methylene protons (H-2 and H-6) on the cyclohexane ring. It would also reveal the coupling network among the other cyclohexane protons (H-2 with H-3, H-3 with H-4, etc.) and the connectivity between the ortho, meta, and para protons on the phenyl ring.

Rotating Frame Overhauser Effect Spectroscopy (ROESY) : The ROESY experiment detects protons that are close to each other in space, providing through-space correlations via the Nuclear Overhauser Effect (NOE). univ-lille1.frhuji.ac.il This is particularly valuable for determining the preferred conformation. For the cyclohexane ring, ROESY can distinguish between axial and equatorial protons. For example, a strong cross-peak between protons at positions 1 and 3/5 would only occur if they are in a 1,3-diaxial relationship. Furthermore, ROESY can reveal the spatial orientation of the phenyl ring relative to the cyclohexane ring by showing correlations between specific phenyl protons and cyclohexane protons.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons | Information Gained |

|---|---|---|

| COSY (Through-Bond) | H-1 ↔ H-2, H-6 | Confirms connectivity at the ester linkage. |

| H-2 ↔ H-3; H-3 ↔ H-4; etc. | Maps the proton network within the cyclohexane ring. | |

| H-2' ↔ H-3'; H-3' ↔ H-4' | Confirms connectivity within the phenyl ring. | |

| ROESY (Through-Space) | H-1(ax) ↔ H-3(ax), H-5(ax) | Confirms chair conformation and axial/equatorial assignments. |

| H-2(ax) ↔ H-4(ax), H-6(ax) | Confirms chair conformation and axial/equatorial assignments. | |

| Phenyl Protons ↔ Cyclohexane Protons | Provides information on the rotational orientation (dihedral angle) of the phenylcarboxylate group relative to the ring. |

Quantum mechanical calculations have become a vital tool for predicting NMR chemical shifts, aiding in spectral assignment and structural verification. The process typically involves density functional theory (DFT) calculations.

The standard workflow includes:

Conformational Search : Identifying all low-energy conformers of this compound (e.g., axial vs. equatorial, and different rotations of the phenyl group).

Geometry Optimization : Optimizing the three-dimensional structure of each conformer using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).

NMR Shielding Calculation : Calculating the isotropic magnetic shielding constants for each nucleus in each conformer, often using a more robust functional and basis set (e.g., mPW1PW91/6-311+G(2d,p)) and incorporating solvent effects via a continuum model (like PCM).

Boltzmann Averaging : The final predicted chemical shifts are a Boltzmann-weighted average of the shifts calculated for each conformer based on their relative energies.

These predicted shifts can be compared with experimental data to confirm the structure or to assign signals that are ambiguous in the experimental spectra.

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The absorption of infrared radiation excites molecular vibrations such as stretching and bending, and the frequencies of these absorptions are characteristic of specific bonds.

The FTIR spectrum of this compound is dominated by several key features:

C=O Stretch : A very strong and sharp absorption band corresponding to the carbonyl stretch of the ester group, typically found in the region of 1715-1730 cm⁻¹.

C-O Stretches : Two distinct stretching vibrations for the ester C-O bonds are expected. The C(=O)-O stretch usually appears as a strong band between 1250-1300 cm⁻¹, while the O-C (phenyl) stretch is found around 1100-1200 cm⁻¹.

Aromatic C-H and C=C Stretches : The phenyl group gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce several bands of varying intensity in the 1450-1600 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches : The C-H bonds of the cyclohexane ring give rise to strong stretching absorption bands just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C-H Bends : Out-of-plane (o.o.p.) bending vibrations for the substituted phenyl ring appear in the 690-770 cm⁻¹ region, which can be diagnostic of the substitution pattern. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3030 - 3080 | C-H Stretch | Aromatic (Phenyl) | Medium |

| 2850 - 2950 | C-H Stretch | Aliphatic (Cyclohexane) | Strong |

| 1715 - 1730 | C=O Stretch | Ester | Very Strong |

| 1450 - 1600 | C=C Stretch | Aromatic (Phenyl) | Medium to Weak |

| 1250 - 1300 | C(=O)-O Stretch | Ester | Strong |

| 1100 - 1200 | O-C Stretch | Ester (Phenyl) | Strong |

| 690 - 770 | C-H Out-of-Plane Bend | Aromatic (Phenyl) | Strong |

Table of Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations of Phenyl Cyclohexanecarboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenyl cyclohexanecarboxylate (B1212342). These methods model the molecule's electronic structure, allowing for the prediction of its geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a mainstay of computational chemistry for studying molecules of this size, offering a favorable balance between accuracy and computational cost. DFT has been employed to study compounds with a cyclohexanecarboxylic acid phenyl ester core thieme-connect.com. The choice of functional is critical for obtaining reliable results.

Commonly used functionals for organic molecules like phenyl cyclohexanecarboxylate include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its general reliability in predicting molecular geometries and energies for a vast range of organic compounds.

M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): This functional is often superior for systems involving non-covalent interactions and can provide more accurate thermochemistry and barrier heights.

MP2 (Møller-Plesset perturbation theory of the second order): While technically a post-Hartree-Fock method, it is often compared with DFT. It provides a good description of electron correlation, particularly dispersion forces, which are important for conformational energies.

These methods are used to perform geometry optimizations to find the lowest energy structure, calculate vibrational frequencies to confirm stability, and determine electronic properties such as orbital energies.

Basis Set Selection and Optimization

The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing carbon, hydrogen, and oxygen, Pople-style basis sets are common.

6-31G(d): This is a split-valence basis set that provides a good starting point for geometry optimizations. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing bonding.

6-311+G(d,p): A larger, triple-split valence basis set. The "+" signifies the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to both heavy atoms and hydrogens for improved accuracy.

The selection of a basis set is a trade-off between desired accuracy and computational resources. Generally, geometry optimizations might be performed with a smaller basis set, followed by single-point energy calculations with a larger, more robust basis set for greater accuracy.

Post-Hartree-Fock Methods (e.g., Coupled Cluster Theory Benchmarking)

While DFT is a pragmatic choice, its results are sometimes benchmarked against more accurate, albeit computationally expensive, post-Hartree-Fock methods. Coupled Cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies.

Due to its high computational demand, CCSD(T) is typically not used for full geometry optimization of a molecule like this compound. Instead, it is used to calculate single-point energies on DFT-optimized geometries to provide a highly accurate energy reference, which can be used to assess the performance of various DFT functionals for this specific molecular system.

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The properties of this compound can be significantly influenced by its environment, particularly in solution. Implicit solvent models are a computationally efficient way to account for these effects. The Polarizable Continuum Model (PCM) is one of the most widely used methods ntu.ac.uk.

In PCM, the solvent is treated as a continuous dielectric medium rather than individual molecules. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. This approach allows for the study of:

Conformational equilibria in different solvents.

Changes in electronic properties (like dipole moment) upon solvation.

Reaction energetics in a solution environment.

The table below summarizes the typical application of these computational methods.

| Method Type | Specific Example | Primary Application for this compound |

| Density Functional Theory | B3LYP, M06-2X | Geometry optimization, vibrational frequencies, electronic properties. |

| Basis Set | 6-31G(d), 6-311+G(d,p) | Defines the mathematical functions for building molecular orbitals. |

| Post-Hartree-Fock | CCSD(T) | High-accuracy single-point energy calculations for benchmarking. |

| Solvent Model | PCM | Simulating the influence of a solvent on molecular properties. |

Conformational Analysis of the Cyclohexane (B81311) Ring

Chair Conformation Studies

For a monosubstituted cyclohexane, the chair conformation is overwhelmingly the most stable arrangement, significantly lower in energy than the boat or twist-boat conformations. In this compound, the phenoxycarbonyl group [-C(=O)OPh] is the substituent on the cyclohexane ring.

Computational studies focus on determining the energetic preference for the substituent to be in either an axial or equatorial position.

Equatorial Conformer: The substituent is located along the "equator" of the ring. This position generally minimizes steric hindrance (1,3-diaxial interactions) with the axial hydrogens on the same side of the ring.

Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This can lead to greater steric repulsion.

Quantum chemical calculations, typically using DFT methods like B3LYP with a basis set such as 6-31G(d), are used to optimize the geometries of both the axial and equatorial conformers and calculate their relative energies. For virtually all monosubstituted cyclohexanes, the equatorial conformer is found to be more stable. The energy difference between the two is known as the A-value. While the specific A-value for the phenoxycarbonyl group is not widely reported, it is expected to be significant, strongly favoring the equatorial position.

The table below illustrates the expected findings from a conformational analysis.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Expected Stability |

| Chair (Equatorial) | Equatorial | 0.0 (Reference) | Most Stable |

| Chair (Axial) | Axial | > 0 | Less Stable |

| Twist-Boat | - | Higher | Unstable Intermediate |

| Boat | - | Highest | Unstable Transition State |

Axial-Equatorial Preferences of Substituents

The conformational preference of substituents on a cyclohexane ring is a fundamental concept in stereochemistry, governed by the drive to minimize steric strain. In the case of this compound, the critical substituent is the phenoxycarbonyl group (-CO-O-Ph). Due to its significant steric bulk, this group has a strong preference for the equatorial position. fiveable.melibretexts.org

Table 1: Factors Influencing Substituent Positional Preference

| Factor | Axial Position | Equatorial Position | Preferred for Bulky Groups |

| Steric Hindrance | High (1,3-diaxial interactions) | Low | Equatorial |

| Relative Energy | Higher | Lower | Equatorial |

| Thermodynamic Stability | Less Stable | More Stable | Equatorial |

Pseudorotation and Conformational Interconversion Pathways

The interconversion between the two chair conformations of a cyclohexane ring, known as a ring flip, is a dynamic process that does not occur in a single step. wikipedia.orgscribd.com This process involves a series of conformational changes through higher-energy intermediates. wikipedia.org The accepted pathway for this interconversion, which would apply to this compound, proceeds from a stable chair conformation to a higher-energy twist-boat conformation through a half-chair transition state. wikipedia.orgic.ac.uk

The twist-boat form is a flexible intermediate, a local energy minimum on the potential energy surface, that can undergo pseudorotation. youtube.com This involves moving through a boat conformation, which acts as a transition state between two different twist-boat forms. ic.ac.ukchem3d.org From the twist-boat intermediate, the molecule passes through another half-chair transition state before settling into the inverted chair conformation. ic.ac.uk In this new chair form, the originally equatorial phenoxycarbonyl group would become axial, and vice-versa. wikipedia.orgmasterorganicchemistry.com Because the axial conformer is highly unstable, the equilibrium will overwhelmingly favor the chair conformation with the equatorial substituent.

Energy Landscapes and Transition States in Ring Inversion

The ring inversion of cyclohexane derivatives can be visualized on a potential energy surface, which maps the energy of the molecule as a function of its conformation. youtube.com The chair conformations represent the global energy minima on this landscape. The pathway between these two minima involves surmounting specific energy barriers, which correspond to the transition states. scribd.com

For a monosubstituted cyclohexane like this compound, the process begins with the stable equatorial-chair conformer. The first and highest energy barrier to overcome is the half-chair conformation, which lies approximately 10 kcal/mol above the chair form. masterorganicchemistry.com This high energy is due to significant angle and torsional strain. masterorganicchemistry.com Once this barrier is crossed, the molecule relaxes into the twist-boat intermediate, which resides in a shallow energy well, roughly 5-6 kcal/mol higher in energy than the chair form. ic.ac.ukmasterorganicchemistry.com The molecule then passes through the boat transition state to another twist-boat form before crossing a final half-chair transition state to arrive at the high-energy axial-chair conformation. The entire process is a dynamic equilibrium, but the significant energy difference between the equatorial and axial conformers ensures that the molecule spends the vast majority of its time in the most stable state.

Table 2: Relative Energies of Cyclohexane Ring Inversion Intermediates

| Conformation | Role in Interconversion | Approximate Relative Energy (kcal/mol) |

| Chair | Stable Ground State | 0 |

| Half-Chair | Transition State | ~10 |

| Twist-Boat | Intermediate (Local Minimum) | ~5.5 |

| Boat | Transition State | ~6.5 |

Note: Energies are approximate values for unsubstituted cyclohexane and serve as a reference. ic.ac.ukmasterorganicchemistry.commasterorganicchemistry.com

Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring of the phenoxy group, which contains π-electrons that are relatively high in energy. The LUMO is likely to be centered on the carbonyl group (C=O) and the attached phenyl ring, specifically the π* antibonding orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. frontiersin.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and more reactive. frontiersin.org DFT calculations, often using functionals like B3LYP, are commonly employed to compute the energies of these orbitals and predict the electronic absorption properties of the molecule. materialsciencejournal.orgfrontiersin.org

Table 3: Conceptual HOMO-LUMO Analysis for this compound

| Parameter | Description | Expected Location/Value | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relatively High | Nucleophilic character, centered on the phenoxy group |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relatively Low | Electrophilic character, centered on the carbonyl/phenyl system |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | Moderate | Determines chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uba.arnih.gov A key feature of NBO analysis is its ability to quantify intramolecular interactions through second-order perturbation theory. nih.gov This reveals stabilizing "donor-acceptor" interactions that occur when electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In this compound, several key intramolecular interactions would be identified by NBO analysis:

n → π* Interaction: A strong stabilizing interaction is expected from the delocalization of the lone pair electrons (n) on the ether-like oxygen of the ester group into the antibonding π* orbital of the adjacent carbonyl group (C=O). This resonance effect is characteristic of esters and contributes to the planarity and stability of the ester functional group.

Aromatic System Interactions: Delocalization from the oxygen lone pairs into the π* system of the phenyl ring can also occur, influencing the electronic properties of the aromatic moiety.

The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher values indicating a more significant interaction. nih.gov

Table 4: Principal Intramolecular Interactions via NBO Analysis

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Significance |

| Lone Pair of Ester Oxygen (n_O) | π* Orbital of Carbonyl (π_C=O) | Resonance/Delocalization | Stabilizes the ester group, influences reactivity |

| Lone Pair of Ester Oxygen (n_O) | π Orbitals of Phenyl Ring | Resonance | Affects electron density of the aromatic ring |

| σ Bonds of Cyclohexane Ring (σ_C-C/C-H) | σ* Antibonding Orbitals | Hyperconjugation | Contributes to overall molecular stability |

Non-Linear Optical (NLO) Properties Calculations

Computational chemistry provides a powerful avenue for predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. nih.gov These properties describe how a material's optical characteristics (like its refractive index) change under intense light. Key NLO parameters are calculated using methods like DFT, including the molecular polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). semanticscholar.orgresearchgate.net

Molecules with potential for significant NLO response often possess both an electron-donating group and an electron-accepting group, connected by a π-conjugated system. nih.gov In this compound, the phenoxy group can act as an electron donor and the carbonyl group as an electron acceptor. This intramolecular charge-transfer characteristic suggests that the molecule could exhibit NLO properties.

Computational approaches, such as those implemented in software like Gaussian, can calculate the static and frequency-dependent values of these NLO parameters. nih.govmdpi.com The first hyperpolarizability (β) is particularly important as it relates to second-harmonic generation, a process where light of a certain frequency is converted to light of double that frequency. A large calculated β value is indicative of a promising NLO material. nih.gov

Table 5: Key NLO Parameters Calculated Computationally

| Parameter | Name | Order of NLO Effect | Description |

| α | Polarizability | Linear | Describes the linear response of the electron cloud to an electric field. |

| β | First Hyperpolarizability | Second-Order | Measures the asymmetric distortion of the electron cloud; related to second-harmonic generation. |

| γ | Second Hyperpolarizability | Third-Order | Describes the third-order response, relevant to phenomena like third-harmonic generation. nih.gov |

Electrostatic Potential Surface Analysis